

# Spectroscopic Profile of Cinnamyl Acetoacetate: A Technical Guide

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## Compound of Interest

Compound Name: Cinnamyl acetoacetate

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This technical guide provides a comprehensive overview of the spectroscopic data for **cinnamyl acetoacetate** (CAS No: 57582-46-4), an organic ester with the molecular formula  $C_{13}H_{14}O_3$  and a molecular weight of 218.25 g/mol [\[1\]](#) The document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Chemical Structure and Properties

**Cinnamyl acetoacetate** is structurally derived from cinnamyl alcohol and acetoacetic acid [\[1\]](#) This structure gives rise to interesting chemical properties, including the potential for keto-enol tautomerism, a common feature of acetoacetate esters [\[1\]](#) This equilibrium between the keto and enol forms can influence its reactivity and spectroscopic signature.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed atomic structure of molecules. Below are the predicted  $^1H$  and  $^{13}C$  NMR data for **cinnamyl acetoacetate**. It is important to note that these are predicted values and may differ slightly from experimentally obtained spectra.

### Predicted $^1H$ NMR Data

The  $^1\text{H}$  NMR spectrum of **cinnamyl acetoacetate** is expected to show distinct signals for both the cinnamyl and acetoacetate moieties.<sup>[1]</sup> The presence of keto-enol tautomerism would result in separate signals for each form.<sup>[1]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ ) for **Cinnamyl Acetoacetate**<sup>[1]</sup>

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Notes
Phenyl Protons	7.20 - 7.50	Multiplet	Aromatic region
Vinylic Proton (-CH=)	6.60 - 6.80	Doublet of Doublets	Trans coupling expected
Vinylic Proton (=CH-)	5.0 (Enol form)	Singlet	Characteristic of the enol tautomer
Allylic Protons (-O-CH <sub>2</sub> -)	4.70 - 4.90	Doublet	Deshielded by adjacent oxygen
$\alpha$ -methylene Protons (-CH <sub>2</sub> -)	3.5 (Keto form)	Singlet	Characteristic of the keto tautomer
Methyl Protons (-CH <sub>3</sub> )	2.10 - 2.30	Singlet	
Enolic Hydroxyl (-OH)	~12 (Enol form)	Broad Singlet	Highly deshielded due to intramolecular hydrogen bonding

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ ) for **Cinnamyl Acetoacetate**

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
Carbonyl (Ketone)	~200	
Carbonyl (Ester)	~167	
Phenyl (quaternary)	~136	
Phenyl (CH)	126 - 129	Multiple peaks expected
Vinylic (CH)	123 - 134	Two distinct signals
Allylic (-O-CH <sub>2</sub> )	~65	Keto form
α-carbon (CH <sub>2</sub> )	~50	
α-carbon (=CH)	~90	
Methyl (CH <sub>3</sub> )	~30	Enol form

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **cinnamyl acetoacetate** is expected to be characterized by strong absorptions from its two carbonyl groups.

Table 3: Expected IR Absorption Bands for **Cinnamyl Acetoacetate**

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
C=O Stretch (Ester)	1735 - 1750	Strong
C=O Stretch (Ketone)	1705 - 1725	Strong
C=C Stretch (Alkene)	1640 - 1680	Medium
C=C Stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O Stretch (Ester)	1000 - 1300	Strong
=C-H Bending (Alkene)	960 - 980	Strong (for trans)
C-H Bending (Aromatic)	690 - 900	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **cinnamyl acetoacetate** (C<sub>13</sub>H<sub>14</sub>O<sub>3</sub>), the molecular ion peak [M]<sup>+</sup> would be expected at m/z 218.

Table 4: Expected Mass Spectrometry Fragmentation for **Cinnamyl Acetoacetate**

m/z	Possible Fragment Ion	Notes
218	[C <sub>13</sub> H <sub>14</sub> O <sub>3</sub> ] <sup>+</sup>	Molecular Ion Peak
117	[C <sub>9</sub> H <sub>9</sub> ] <sup>+</sup>	Cinnamyl cation
101	[C <sub>5</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>	Acetoacetate fragment
43	[C <sub>2</sub> H <sub>3</sub> O] <sup>+</sup>	Acetyl cation

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified **cinnamyl acetoacetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  = 0.00 ppm).
- **Data Acquisition:** Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

## IR Spectroscopy

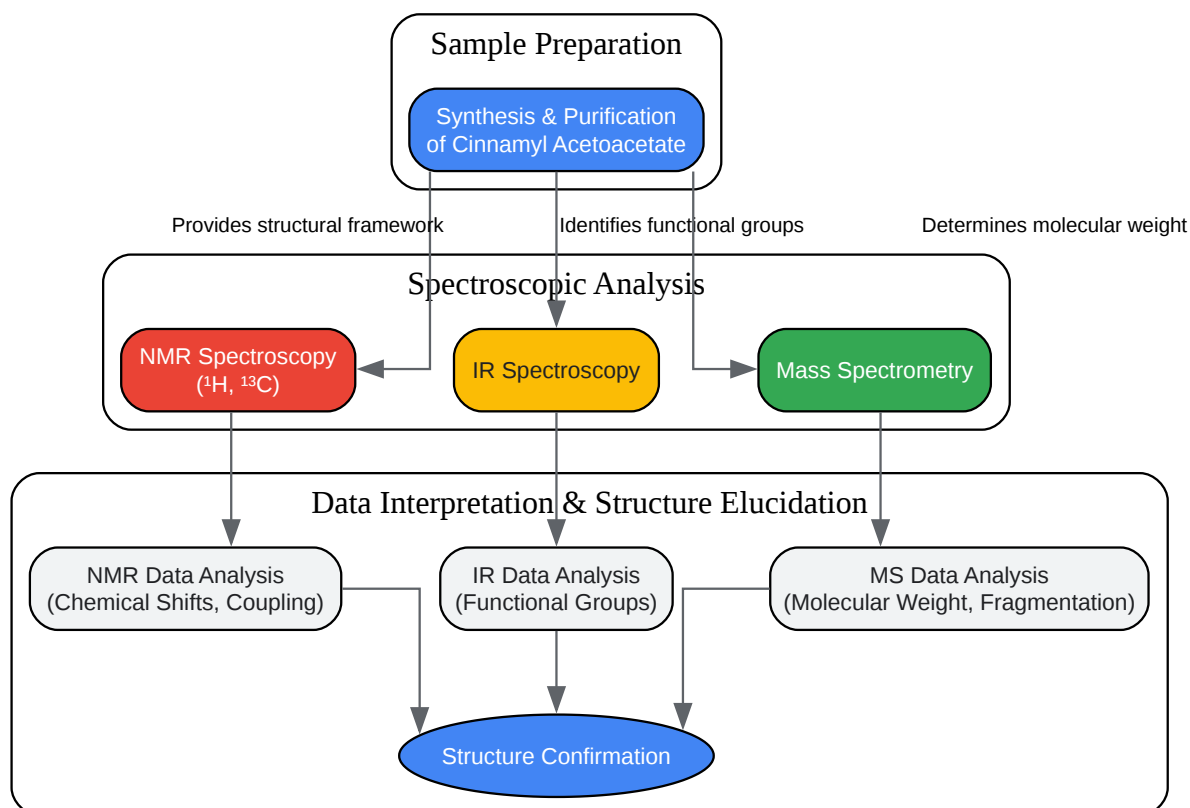
- **Sample Preparation (Thin Film Method):** Dissolve a small amount of **cinnamyl acetoacetate** in a volatile solvent (e.g., dichloromethane or acetone).
- **Deposition:** Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
- **Data Acquisition:** Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

## Mass Spectrometry

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- **Detection:** Detect the ions to generate the mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound like **cinnamyl acetoacetate**.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. Cinnamyl acetoacetate | 57582-46-4 | Benchchem [benchchem.com]
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